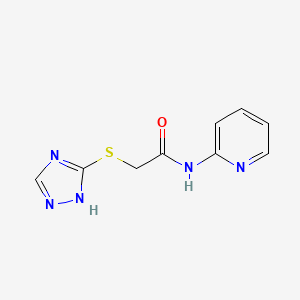![molecular formula C12H18N4O4S B5554126 4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)
4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine and thiadiazole derivatives are important in chemical research due to their wide range of biological and chemical applications. These compounds have been explored for their potential in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of morpholine and thiadiazole derivatives typically involves multi-step chemical reactions, including condensation, cyclization, and nucleophilic substitution. For example, a related compound was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and finally confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of these compounds often reveals complex interactions and conformations. X-ray diffraction studies provide detailed insights into the lattice parameters and molecular geometry, contributing to understanding the compound's structural integrity and stability. For instance, structural analysis of a related morpholine derivative highlighted its monoclinic system with specific lattice parameters (A. Banu et al., 2013).
Chemical Reactions and Properties
Morpholine and thiadiazole derivatives participate in various chemical reactions, including those leading to potential biological activities. These compounds have shown remarkable activities, such as antibacterial and antioxidant activities, underlining their chemical reactivity and interaction with biological systems (Mamatha S.V et al., 2019).
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Properties
- Mali et al. (2019) synthesized a compound involving 1,2,5-thiadiazole and explored its antibacterial inhibition and DNA cleavage potential, indicating its potential in medicinal applications (Mali, Sawant, Chaudhari, & Mandewale, 2019).
- Similarly, Mamatha et al. (2019) synthesized a derivative and found it showed remarkable anti-tuberculosis activity, suggesting its efficacy in combating bacterial infections (Mamatha et al., 2019).
Antiproliferative Properties
- Gür et al. (2020) investigated Schiff bases derived from 1,3,4-thiadiazole compounds, finding significant DNA protective abilities and cytotoxicity against cancer cell lines, demonstrating its potential in cancer therapy (Gür et al., 2020).
Applications in Pain Management
- O'Neill et al. (2011) identified a series of compounds as potent and selective inhibitors of the norepinephrine transporter, suggesting their use in managing pain (O'Neill et al., 2011).
Crystal Structure Analysis
- Bredikhin et al. (2014) studied the crystal structure of a timolol precursor, indicating the compound's potential in drug design and development (Bredikhin et al., 2014).
Potential in Antitubercular Therapy
- Basoglu et al. (2012) synthesized linezolid-like molecules and evaluated their antitubercular activities, indicating the potential of morpholine derivatives in treating tuberculosis (Basoglu, Yolal, Demirba, & Bektaş, 2012).
Fungicidal Properties
- Chen et al. (2019) designed and synthesized cinnamamide morpholine derivatives, demonstrating significant in vivo antifungal activities and suggesting their use as fungicides (Chen et al., 2019).
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c17-10(15-1-5-18-6-2-15)9-20-12-11(13-21-14-12)16-3-7-19-8-4-16/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFHILJHAVYICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5554052.png)


![2,2'-[4,8-bis[(acetyloxy)imino][1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]diacetamide](/img/structure/B5554071.png)
![N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5554078.png)
![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine dihydrochloride](/img/structure/B5554100.png)

![4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5554111.png)
![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)
![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)
![N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)
